Copper oleate

概要

説明

Copper (II) oleate is a blue to green solid . It can be prepared by reacting the acid with CuO or basic carbonate of Cu . It is used as a textile fungicide and in antifouling marine paints .

Synthesis Analysis

Copper oleate can be synthesized by using thermal decomposition of Cu-oleate complex . This complex is prepared by the reaction with CuCl2 and sodium oleate in aqueous condition . The synthesis of Cu and copper oxide nanoparticles essentially centers around mainly four chemical reaction types, namely, reduction, hydrolysis, condensation, and oxidation .Molecular Structure Analysis

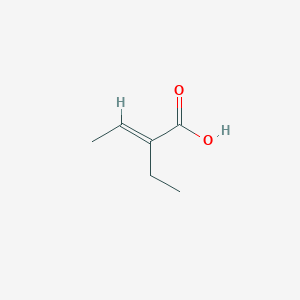

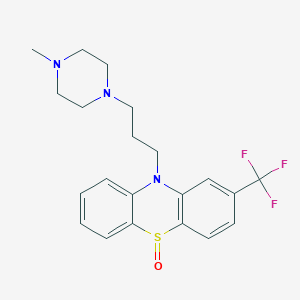

Copper oleate has a molecular formula of C36H66CuO4 . Its molecular weight is 626.5 g/mol . The InChIKey of copper oleate is SVOAENZIOKPANY-CVBJKYQLSA-L .Chemical Reactions Analysis

Copper oleate is produced by the precipitation reaction of copper (II) sulfate solutions with sodium oleate . It is insoluble in water . The product of commerce contains between 6% and 9% copper .Physical And Chemical Properties Analysis

Copper oleate is a blue to green solid . It is insoluble in water . The product of commerce contains between 6% and 9% copper .科学的研究の応用

Application in Cancer Treatment

Scientific Field

Biomedical Research and Oncology

Summary of the Application

Copper Oleate has been used in the development of a novel Cu2+ liposome with excellent loading stability for the treatment of cancer. This liposome is designed to work synergistically with Disulfiram (DSF), a conventional anti-alcohol substance that has shown potent effects in cancer treatment .

Methods of Application

Copper Oleate was incorporated into the liposome membrane via an alcohol injection method. The liposome, referred to as Cu(OI)2-L, was formulated with a loading efficiency of more than 85%. The liposome had a spherical morphology with an average diameter of 100 nm .

Results or Outcomes

The Cu(OI)2-L displayed a biphasic release profile, with >70% retained drug over 8 hours incubation in PBS at pH 7.4. Pharmacokinetic studies demonstrated that Cu(OI)2-L had a prolonged circulation time and increased AUC when compared to the injection of copper oleate solution. The antitumor efficacy test demonstrated an enhanced tumor inhibition rate with the treatment of Cu(OI)2-L and DSF nanoparticles, indicating an improved synergistic antitumor effect .

Application in Art and Archaeology

Scientific Field

Summary of the Application

Copper-based pigments, including Copper Oleate, have been used since antiquity in various works of art, especially in wall paintings and related polychromed decorations or statues .

Methods of Application

The specific methods of application vary depending on the artwork and the period in which it was created. However, copper-based pigments are typically mixed with a binding medium and applied to the surface of the artwork .

Results or Outcomes

The use of copper-based pigments results in distinctive green and blue colors. These pigments have exceptional diversity, reflecting their various chemical and phase composition, chemical stability, and origin .

Application in Electronics

Scientific Field

Electronics and Material Science

Summary of the Application

Copper Oleate has been used to prepare metal–organic decomposition ink, which is used in the fabrication of electronic devices .

Methods of Application

Copper Oleate is used to prepare the ink by undergoing a two-step thermal decomposition for the conversion to elemental copper. Conductive copper films are obtained by drop coating of a copper carboxylate solution onto a glass slide followed by sintering at different temperatures .

Results or Outcomes

Copper carboxylates with shorter carbon chain give better conductive films. Both copper glycolate and copper lactate films begin to show conductivity after sintered at 150 °C for 60 min under nitrogen .

Application in Nanotechnology

Scientific Field

Summary of the Application

Copper Oleate has been used in the synthesis of two-dimensional copper-based colloidal nanocrystals, which have applications in various fields such as sensing, energy storage, and catalysis .

Methods of Application

The specific methods of synthesis vary, but typically involve the use of Copper Oleate as a precursor in the colloidal synthesis of the nanocrystals .

Results or Outcomes

The synthesized nanocrystals exhibit unique properties such as plasmonic resonance, transport properties, and high ionic conductivity .

Application in Antifouling Compositions

Scientific Field

Summary of the Application

Copper Oleate is used in antifouling compositions to prevent the growth of organisms on submerged surfaces .

Methods of Application

Copper Oleate is incorporated into the antifouling composition, which is then applied to the surface that needs protection .

Results or Outcomes

The use of Copper Oleate in antifouling compositions helps to prevent the growth of organisms, thereby maintaining the integrity and functionality of the submerged surfaces .

Application in Antibacterial Paints or Coatings

Scientific Field

Material Science and Microbiology

Summary of the Application

Copper Oleate has been used in the synthesis of copper nanoparticles, which have potential applications in the preparation of antibacterial paints or coatings .

Methods of Application

Copper Oleate is used as a precursor in the synthesis of copper nanoparticles by thermal decomposition .

Results or Outcomes

The synthesized copper nanoparticles can be incorporated into paints or coatings, providing them with antibacterial properties .

Application in CO2 Sensing and Dye Degradation

Scientific Field

Environmental Science and Nanotechnology

Summary of the Application

Copper Oleate has been used in the synthesis of CuO nanostructures in various forms such as nano feathers (CuO-NF), solid/hollow hexagonal thin sheets (CuO-HS), and mega sheets (CuO-MS) for CO2 sensing, natural sunlight induced dye degradation, and catalytic CO2 reduction .

Methods of Application

Copper Oleate is used in a co-precipitation route using water–hexane as a biphasic solvent for CuO synthesis at room temperature .

Results or Outcomes

Among the various CuO nanostructures synthesized, CuO-HS depicted higher oxygen deficiency, electronic conductivity, and visible light absorption. The CuO-HS microsensor demonstrated ultrasensitivity towards CO2 in 20–5000 ppm .

Application in Agriculture

Scientific Field

Summary of the Application

Copper Oleate is used in the preparation of Bordeaux and Burgundy mixtures for use as fungicides. It is also used in the manufacture of other copper fungicides such as copper-lime dust, tribasic copper sulphate, copper carbonate and cuprous oxide .

Methods of Application

Copper Oleate is used in the preparation of these fungicides and insecticides .

Results or Outcomes

The use of Copper Oleate in these applications helps to control fungus diseases and insects, thereby maintaining the health of crops .

Application in Electronics Manufacturing

Scientific Field

Summary of the Application

Copper nanoparticles, which can be synthesized using Copper Oleate, find applications in future nano-devices, sensors, magnetic devices and bio-analytical equipment. Copper nanopowder is used as a major constituent for preparing the paste or ink which can be used for screen printing or ink-jet printing, printed circuit boards and solar cell .

Results or Outcomes

The synthesized copper nanoparticles can be incorporated into electronic devices, providing them with enhanced properties .

Safety And Hazards

将来の方向性

Copper-based nanostructures, including copper oleate, have been gaining interest in recent years due to their unique properties and potential applications in various fields such as catalysis, energy storage, and sensing . Future research could focus on further exploring these applications and developing new synthetic approaches to improve the properties of these materials .

特性

IUPAC Name |

copper;(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOAENZIOKPANY-CVBJKYQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061516 | |

| Record name | Copper dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper oleate | |

CAS RN |

1120-44-1, 10402-16-1 | |

| Record name | Cupric oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT1O45G674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)